N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide
CAS No.: 874594-00-0
Cat. No.: VC5478963
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.7
* For research use only. Not for human or veterinary use.
![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide - 874594-00-0](/images/structure/VC5478963.png)
Specification
CAS No. | 874594-00-0 |
---|---|
Molecular Formula | C12H14ClNO2 |
Molecular Weight | 239.7 |
IUPAC Name | N-[1-[4-(2-chloroacetyl)phenyl]ethyl]acetamide |
Standard InChI | InChI=1S/C12H14ClNO2/c1-8(14-9(2)15)10-3-5-11(6-4-10)12(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,15) |
Standard InChI Key | LMIVOOIKJMVTTG-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)C(=O)CCl)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-{1-[4-(2-Chloroacetyl)phenyl]ethyl}acetamide consists of a central benzene ring with two functional groups: a 2-chloroacetyl moiety at the 4-position and an N-ethylacetamide group attached via a methylene bridge. The chloroacetyl group (–CO–CH₂Cl) introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the acetamide side chain contributes hydrogen-bonding capacity .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₄ClNO₂ | |
Molecular Weight | 239.7 g/mol | |
CAS Registry Number | 874594-00-0 | |
IUPAC Name | N-{1-[4-(2-Chloroacetyl)phenyl]ethyl}acetamide |
Spectroscopic Characterization
While experimental spectral data for this specific compound are scarce, analogues with similar substituents exhibit characteristic FT-IR peaks:
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C=O Stretch: 1680–1720 cm⁻¹ (chloroacetyl and acetamide carbonyls)
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C–Cl Stretch: 750–800 cm⁻¹
¹H-NMR of related compounds shows signals for aromatic protons (δ 7.2–7.8 ppm), methylene groups adjacent to carbonyls (δ 3.5–4.2 ppm), and acetamide methyl (δ 2.0–2.2 ppm) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from 4-ethylacetophenone. A plausible route includes:
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Chloroacetylation: Reaction of 4-(1-aminoethyl)phenyl with chloroacetyl chloride in benzene using triethylamine (TEA) as a base .
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Acetylation: Protection of the amine group with acetic anhydride.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Chloroacetyl chloride, TEA, benzene, reflux | 65–75% | |
2 | Acetic anhydride, room temperature | 85–90% |
Industrial-Scale Production
Industrial synthesis requires strict moisture control due to the reactivity of chloroacetyl chloride. Batch reactors under inert atmospheres (N₂/Ar) are preferred to prevent hydrolysis . Post-synthesis purification involves recrystallization from ethanol or ethyl acetate .
Physicochemical Properties
Parameter | Specification | Source |
---|---|---|
Melting Point | Not reported | – |
Boiling Point | Not reported | |
Solubility | Soluble in DMSO, ethanol | |
Stability | Sensitive to humidity |
GHS Code | Hazard Statement | Precautionary Measure |
---|---|---|
H315 | Causes skin irritation | P264: Wash hands after handling |
H319 | Causes serious eye irritation | P305+P351+P338: Eye rinse |
H335 | May cause respiratory irritation | P261: Avoid dust inhalation |
Biological Activity and Research Applications
Role in Medicinal Chemistry
The chloroacetyl group serves as a reactive handle for conjugating pharmacophores. For instance, VulcanChem highlights its use in synthesizing thiazolidinedione derivatives with anticancer properties.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Low yields in chloroacetylation steps .
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Toxicity Concerns: Reactive chloroacetyl group may confer off-target effects .
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies to optimize antimicrobial potency.
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In Vivo Toxicology Assessments to evaluate systemic safety.
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Formulation Development to enhance stability for industrial applications.
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